4-Fluorobenzonitrile-13C6

Mass Spectrometry Internal Standard Isotope Labeling

Accurate quantification of 4-fluorobenzonitrile in biological matrices requires an internal standard that co-elutes identically without mass interference. Generic unlabeled or deuterated analogs introduce chromatographic shifts or isotopic overlap. This 13C6 isotopologue solves both issues. - **Mass shift:** +6 Da vs. unlabeled; eliminates isotopic interference at low detection limits - **Chromatographic fidelity:** Negligible isotope effect vs. deuterated variants; ensures identical retention time - **Matrix correction:** Corrects for recovery losses and ion suppression in plasma/urine - **Solid state:** Reliable for NMR and calorimetric studies

Molecular Formula C7H4FN
Molecular Weight 127.068 g/mol
Cat. No. B12422539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzonitrile-13C6
Molecular FormulaC7H4FN
Molecular Weight127.068 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)F
InChIInChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1+1,2+1,3+1,4+1,6+1,7+1
InChIKeyAEKVBBNGWBBYLL-ZFJHNFROSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzonitrile-13C6 Overview


4-Fluorobenzonitrile-13C6 is a stable, isotopically-labeled aromatic nitrile where all six carbon atoms of the benzene ring are replaced by carbon-13 (13C) . It is derived from the parent compound 4-fluorobenzonitrile (unlabeled CAS: 1194-02-1) [1] and belongs to the class of isotopologues used as internal standards and tracers in quantitative analysis by LC-MS, GC-MS, and NMR . Its primary differentiator is the complete 13C6 labeling, providing a mass shift of +6 Da relative to the unlabeled analog . The compound maintains identical physicochemical properties to its unlabeled counterpart, ensuring co-elution in chromatographic systems, but is distinguishable by mass spectrometry [2].

Workflow
Quantitative LC-MS/MS, GC-MS, and NMR analysis
Selection
Complete 13C6 labeling provides a robust mass shift distinguishable from the unlabeled analyte
Use Context
Bioanalytical internal standard for trace-level quantification in research matrices

Why Generic Substitutes Fail for 4-Fluorobenzonitrile-13C6


In quantitative bioanalysis, generic substitution with the unlabeled 4-fluorobenzonitrile or other isotopologues fails due to the fundamental requirement for an internal standard that co-elutes identically yet is distinguishable by mass spectrometry. Unlabeled compounds cannot be distinguished from the analyte, leading to inaccurate quantification due to matrix effects and recovery variability [1]. Analogs with different substitution patterns (e.g., 2-fluoro or 3-fluoro isomers) exhibit distinct chromatographic retention times [2] and thermodynamic properties [3], compromising their utility as internal standards. Even other isotope-labeled variants (e.g., deuterium-labeled 4-fluorobenzonitrile-d4) may show slight chromatographic shifts due to deuterium isotope effects [4], whereas 13C6 labeling provides a robust +6 Da mass shift with minimal chromatographic perturbation [5], making it the preferred choice for precise LC-MS/MS quantification.

Unlabeled analog
Co-elutes but indistinguishable by MS, preventing correction for ion suppression and recovery variability.
Positional isomers
2-Fluoro and 3-fluoro isomers exhibit altered retention times and thermal stability, breaking co-elution requirements.
Deuterated analogs
Deuterium labeling can cause a measurable chromatographic isotope shift, introducing retention time mismatch.

Quantitative Evidence for 4-Fluorobenzonitrile-13C6


13C6 Mass Shift Advantage Over Deuterium in LC-MS/MS

4-Fluorobenzonitrile-13C6 provides a mass shift of +6 Da compared to the unlabeled analyte, whereas the alternative deuterium-labeled 4-fluorobenzonitrile-d4 provides only a +4 Da shift. This larger mass difference minimizes isotopic peak overlap and improves signal-to-noise ratio in complex matrices [1]. Additionally, 13C labeling exhibits no detectable chromatographic isotope effect, while deuterium-labeled compounds can exhibit a retention time shift of up to 0.1 min in certain LC conditions [2].

Mass Shift & Fidelity
Head-to-head
13C6: mass shift +6 Da, no detectable retention shift d4: mass shift +4 Da, retention shift ≤0.1 min
May reduce isotopic overlap and support interference-reduced quantification in complex matrices.
C18 column acetonitrile/water gradient; reported in-source comparison.
Mass Spectrometry Internal Standard Isotope Labeling

Thermodynamic Stability of the 4-Fluoro Isomer

A comparative energetic study of the three monofluorobenzonitrile isomers (2-fluoro, 3-fluoro, and 4-fluoro) established that 4-fluorobenzonitrile has the highest standard molar enthalpy of formation in the gaseous phase [1]. The standard molar enthalpies of formation (ΔfH°m(g)) were determined to be -47.2 ± 1.8 kJ/mol for 2-FBN, -66.1 ± 1.5 kJ/mol for 3-FBN, and -79.8 ± 1.4 kJ/mol for 4-FBN. This 17-33 kJ/mol difference indicates that the para-substituted isomer is thermodynamically more stable, reducing the risk of thermal degradation during GC-MS analysis [2].

Enthalpy of Formation
Head-to-head
4-FBN: −79.8 ± 1.4 kJ/mol 2-FBN: −47.2 ± 1.8 kJ/mol 3-FBN: −66.1 ± 1.5 kJ/mol
Reported higher enthalpy suggests greater thermal stability, supporting consistent GC-MS performance.
Combustion calorimetry at 298.15 K; stability may reduce degradation risk.
Thermochemistry Structural Isomers Isotope Effects

Solid-State vs. Liquid Fluorobenzonitrile Isomers

A systematic study of the influence of substitution pattern on melting and crystallization properties revealed that 4-fluorobenzonitrile is a solid at room temperature with a melting point of 35-37°C, whereas its ortho- and meta-isomers are liquids at room temperature [1]. This macroscopic physical difference stems from distinct intermolecular packing in the crystal lattice, with the para-isomer exhibiting stronger C-H···N and C-H···F interactions that stabilize the solid state [2]. This solid-state property facilitates easier handling, weighing, and storage for analytical purposes compared to the liquid isomers [3].

Physical State at 25°C
Head-to-head
4-FBN: solid, Tm 35–37°C 2-FBN: liquid, Tm −15 to −14°C 3-FBN: liquid, Tm −11 to −10°C
Solid state facilitates precise weighing and reduces volatility-related loss during handling.
DSC and X-ray crystallography confirm solid-state packing.
Crystallography Physical Properties Isomer Differentiation

Distinct Electrochemical Reduction Pathways

Electrochemical studies demonstrate that the reduction of 4-fluorobenzonitrile yields 4,4′-dicyanobiphenyl as the major product, whereas 2-fluorobenzonitrile reduces to benzonitrile [1]. This divergent reactivity is attributed to the different stability and decomposition pathways of the corresponding radical anions, which are influenced by the position of the fluorine substituent. The para-substituted isomer exhibits a more stable radical anion intermediate, leading to a unique dimerization product [2].

Reduction Product
Head-to-head
4-FBN → 4,4′-dicyanobiphenyl 2-FBN → benzonitrile
Unique dimerization product provides signature for structure-reactivity studies.
Electrochemical reduction in DMF; product profiles differ.
Electrochemistry Radical Anions Isomer Differentiation

Key Applications of 4-Fluorobenzonitrile-13C6


LC-MS/MS in Pharmaceutical Metabolite Studies

Due to its +6 Da mass shift and negligible chromatographic isotope effect, 4-Fluorobenzonitrile-13C6 is the optimal internal standard for accurate quantification of the parent compound in complex biological matrices (e.g., plasma, urine). Its use corrects for matrix effects and recovery losses during sample preparation, ensuring precise pharmacokinetic and metabolic profiling [1]. The larger mass shift compared to deuterated analogs minimizes isotopic interference, critical for low-level detection [2].

Thermodynamic Tracer in Combustion Calorimetry

The established thermodynamic stability of the 4-fluoro isomer (-79.8 kJ/mol) and its solid physical state make it a reliable standard for calorimetric measurements. The 13C6-labeled version can be used to track its behavior in complex reaction mixtures or to study isotope effects on thermodynamic properties without altering the compound's intrinsic stability [1].

Solid-State NMR Reference for Fluorinated Aromatics

The well-defined crystal structure and melting point of 4-fluorobenzonitrile make its 13C6 isotopologue an excellent reference for solid-state NMR experiments. The 13C enrichment enhances sensitivity and resolution, enabling detailed studies of molecular packing and dynamics in fluorinated organic crystals [1].

GC-MS Internal Standard for Environmental Monitoring

In environmental analysis, where 4-fluorobenzonitrile may be used as a tracer or detected as a degradation product, the 13C6-labeled analog provides the necessary mass distinction (+6 Da) and identical volatility for accurate quantification by GC-MS. Its thermal stability reduces the risk of degradation during injection, ensuring reliable data in trace analysis [1].

Application
Selection Property
Validation Focus
Bioanalytical LC-MS/MS quantification
Complete 13C6 labeling for mass differentiation and co-elution
Matrix-effect correction, recovery variability assessment
Combustion calorimetry tracer studies
Reported high enthalpy of formation and thermal stability
Thermal degradation risk, isotope effect evaluation
Solid-state NMR structural investigations
13C enrichment and well-defined crystal lattice
Sensitivity enhancement, molecular packing dynamics
Environmental trace analysis by GC-MS
Identical volatility and mass spectrometric distinguishability
Thermal stability during injection, interference reduction

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